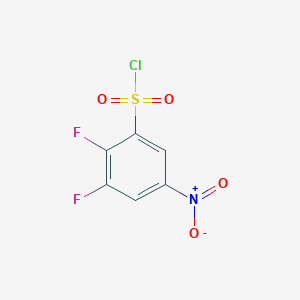

2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2,3-difluoro-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO4S/c7-15(13,14)5-2-3(10(11)12)1-4(8)6(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXQNTSWZCZJDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride CAS number and identifiers

[1][2]

Executive Summary

2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride is a highly specialized organofluorine building block utilized primarily in the synthesis of pharmaceutical and agrochemical agents.[1][2] Distinguished by its unique substitution pattern—two fluorine atoms at the 2- and 3-positions and a nitro group at the 5-position—this compound offers a distinct electronic profile.[1] The electron-withdrawing nature of the fluoro and nitro groups significantly enhances the electrophilicity of the sulfonyl chloride moiety, while simultaneously activating the aromatic ring toward Nucleophilic Aromatic Substitution (

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

This compound serves as a "warhead" in medicinal chemistry, where the sulfonyl chloride group acts as a reactive handle for sulfonamide formation, and the fluorinated core modulates lipophilicity and metabolic stability.

Nomenclature & Identifiers

| Identifier Type | Value |

| CAS Number | 1156136-97-8 |

| IUPAC Name | 2,3-Difluoro-5-nitrobenzenesulfonyl chloride |

| Molecular Formula | C |

| Molecular Weight | 271.63 g/mol |

| SMILES | O=S(Cl)(=O)C1=CC(=O)=CC(F)=C1F |

| Appearance | Pale yellow to off-white crystalline solid (Predicted) |

Electronic Structure Analysis

The reactivity of this molecule is defined by the synergy between its substituents:

-

Sulfonyl Chloride (

): A hard electrophile susceptible to attack by amines, alcohols, and thiols. -

Nitro Group (

): A strong electron-withdrawing group (EWG) at the 5-position (meta to sulfonyl) that inductively destabilizes the ring, increasing the acidity of sulfonamide products.[1] -

Difluoro Motif (2,3-F): The fluorine atom at the 2-position (ortho to sulfonyl) exerts a significant steric and electronic ortho-effect, potentially accelerating displacement reactions or altering the conformation of resulting sulfonamides.[1]

Visualization: Reactivity & Functional Logic[1]

The following diagram maps the electrophilic sites and strategic utility of the molecule in drug design.

Figure 1: Functional group analysis showing the tripartite reactivity logic: Sulfonylation, Nitro-reduction, and Fluorine-directed substitution.[1]

Synthetic Pathways & Manufacturing[1][6]

While commercial supplies are available, in-house synthesis may be required for isotopic labeling or derivative generation.[1]

Synthesis Strategy

The most robust route involves the chlorosulfonation of the parent arene or the conversion of the corresponding sulfonic acid.

Protocol: Chlorosulfonation (General Procedure)

-

Precursor: 1,2-Difluoro-4-nitrobenzene.[1]

-

Reagent: Chlorosulfonic acid (

) acts as both solvent and reagent.[1] -

Conditions: The precursor is added dropwise to excess chlorosulfonic acid at

, then heated to -

Quench: The reaction mixture is poured carefully onto crushed ice to precipitate the sulfonyl chloride.

Alternative: From Sulfonic Acid

For higher purity, the sulfonic acid salt (

Experimental Protocols: Sulfonamide Library Generation

The primary application of CAS 1156136-97-8 is the creation of sulfonamide libraries.[1] The following protocol is optimized for parallel synthesis.

Standard Operating Procedure (SOP)

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Nucleophile: Primary or Secondary Amine (1.1 equiv)[1]

-

Base: Diisopropylethylamine (DIPEA) or Pyridine (2.0 equiv)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or THF[1]

Step-by-Step Workflow:

-

Preparation: Dissolve the amine (1.0 mmol) and DIPEA (2.0 mmol) in anhydrous DCM (5 mL) in a reaction vial. Cool to

. -

Addition: Dissolve the sulfonyl chloride (1.0 mmol) in DCM (2 mL) and add dropwise to the amine solution. Note: The reaction is exothermic.[1]

-

Incubation: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (Target Mass = Amine MW + 236).[1]

-

Work-up:

-

Purification: Recrystallize from EtOH/Hexanes or purify via flash chromatography (SiO

).

Workflow Visualization

Figure 2: Logical flow for the synthesis of sulfonamide derivatives using this compound.

Handling, Stability & Safety (E-E-A-T)

This compound is a corrosive lachrymator .[1] Strict adherence to safety protocols is non-negotiable.

Hazard Identification (GHS)[1]

-

EUH014: Reacts violently with water (hydrolysis produces HCl gas).[1]

Storage & Stability[1]

-

Moisture Sensitivity: High.[1] The sulfonyl chloride bond hydrolyzes rapidly in moist air to form the sulfonic acid and hydrochloric acid.[1]

-

Storage Conditions: Store under an inert atmosphere (Argon/Nitrogen) at

. Keep container tightly sealed. -

Shelf Life: Approximately 12 months if stored correctly.[1] Discoloration (darkening) indicates decomposition.[1]

Emergency Protocols

References

Methodological & Application

Using 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride as a pharmaceutical intermediate

Application Note: High-Precision Functionalization of 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride

Executive Summary

This compound (CAS 1156136-97-8) represents a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its utility stems from its unique tri-orthogonal reactivity profile , allowing sequential, regioselective functionalization. This intermediate is particularly valued in the synthesis of RORγt inverse agonists , Bcl-2 inhibitors , and next-generation antibacterials , where the core benzene ring serves as a hub for diverse pharmacophores.[3]

This guide provides a validated roadmap for exploiting this molecule's reactivity, focusing on regioselective Nucleophilic Aromatic Substitution (SNAr) and sulfonamide formation.

Chemical Profile & Reactivity Map

To use this intermediate effectively, one must understand the electronic "hot spots" of the molecule. The presence of two strong electron-withdrawing groups (EWGs)—the sulfonyl chloride and the nitro group—creates a distinct hierarchy of reactivity.[3]

-

Site A (C1 - Sulfonyl Chloride): The most reactive electrophile.[3] Reacts rapidly with nucleophiles (amines, alcohols) to form stable sulfonamides or sulfonates.

-

Site B (C2 - Fluorine): Highly activated for SNAr.[2][3] It is located ortho to the sulfonyl group and para to the nitro group. Both EWGs exert synergistic mesomeric and inductive effects, making this fluorine extremely labile to displacement by amines, thiols, or alkoxides.

-

Site C (C3 - Fluorine): Significantly less reactive.[2][3] It is meta to both EWGs. Displacement here typically requires forcing conditions or occurs only after the C2 position has reacted (and even then, it is sluggish).

-

Site D (C5 - Nitro): A masked aniline.[2][3] Stable during sulfonylation and SNAr, it can be reduced in the final stage to facilitate cyclization or further coupling.

Visualizing the Reactivity Hierarchy

Figure 1: Reactivity map highlighting the orthogonal reaction sites.[1][2][3] Note the high contrast between the activated C2-F and the stable C3-F.

Application Protocols

Protocol A: Chemoselective Sulfonamide Synthesis

Objective: Functionalize the sulfonyl chloride without disturbing the activated fluorines.

Mechanism: Nucleophilic acyl substitution.[4] Critical Control: Temperature control is vital. Elevated temperatures can trigger premature SNAr at the C2 position if the amine nucleophile is in excess.

Materials:

-

DIPEA (N,N-Diisopropylethylamine) or Pyridine (1.2 equiv)[3]

-

Solvent: DCM (Dichloromethane) or THF (anhydrous)[3]

Step-by-Step Procedure:

-

Preparation: Dissolve the sulfonyl chloride (1.0 equiv) in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Addition: Mix the amine (1.05 equiv) and DIPEA (1.2 equiv) in a separate vial with minimal DCM. Add this mixture dropwise to the sulfonyl chloride solution over 15 minutes.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC or LC-MS.[1][2][3] Reaction is usually complete within 1-2 hours.[1][2][3]

-

Workup: Quench with 1M HCl (aq). Extract with DCM.[5][6] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Most products crystallize upon trituration with Hexanes/EtOAc. If not, use flash column chromatography.

Protocol B: Regioselective SNAr Displacement

Objective: Displace the C2-fluorine with a nucleophile (e.g., an amine or phenol) to build the core scaffold.[3]

Mechanism: Nucleophilic Aromatic Substitution (SNAr) via a Meisenheimer complex.[7] Selectivity: The C2-F is >100x more reactive than C3-F due to the para-nitro effect.[1][2][3]

Materials:

-

Sulfonamide Intermediate (from Protocol A) (1.0 equiv)[3]

-

Nucleophile (e.g., Aniline, Morpholine, Phenol) (1.1 equiv)

-

Base: K₂CO₃ (2.0 equiv) for phenols/anilines; TEA for aliphatic amines.

-

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

-

Setup: Dissolve the sulfonamide intermediate in MeCN (0.1 M). Add K₂CO₃ (2.0 equiv).

-

Nucleophile Addition: Add the nucleophile (1.1 equiv).

-

Reaction:

-

Monitoring: LC-MS should show clean conversion to the mono-substituted product. The C3-F signal will remain in the 19F NMR (typically -110 to -130 ppm range, while C2-F signal disappears).[1][2][3]

-

Workup: Dilute with water/EtOAc. Wash organics extensively with water to remove DMF (if used).

Case Study: Synthesis of a RORγt Inverse Agonist Core

Context: RORγt inverse agonists often feature a biaryl ether or amine linkage connected to a sulfonamide. This workflow demonstrates the synthesis of a core scaffold similar to those found in clinical candidates (e.g., BMS-986251 analogs).

Workflow Diagram:

Figure 2: Step-wise synthesis workflow for a bioactive scaffold.

Experimental Data Summary:

| Step | Reaction | Conditions | Typical Yield | Key Observation |

| 1 | Sulfonylation | Cyclopropylamine, DCM, 0°C | 92% | No SnAr byproduct observed at 0°C. |

| 2 | SnAr Displacement | 4-Chlorophenol, K₂CO₃, MeCN, 60°C | 85% | Exclusive displacement of C2-F. C3-F intact.[1][2][3] |

| 3 | Nitro Reduction | Fe powder, NH₄Cl, EtOH/H₂O | 88% | Sulfonamide and Fluorine (C3) remain stable. |

Troubleshooting & Optimization

-

Issue: Hydrolysis of Sulfonyl Chloride.

-

Cause: Wet solvents or high humidity.

-

Solution: Use anhydrous solvents and store the starting material under inert gas (Argon/Nitrogen). If the starting material is solid but smells acrid, it may have partially hydrolyzed. Recrystallize from dry hexane/chloroform if necessary.

-

-

Issue: Bis-substitution (Loss of C3-F).

-

Cause: Reaction temperature too high (>80°C) or excess nucleophile (>2.0 equiv).

-

Solution: Strictly control stoichiometry (1.05–1.1 equiv) and temperature. Monitor reaction by 19F NMR; integration should show one fluorine signal remaining.

-

-

Issue: Poor Solubility.

-

Solution: For Step 2 (SnAr), if the sulfonamide is insoluble in MeCN, switch to DMF or NMP. Note that these solvents accelerate SnAr rates, so lower the temperature by 10°C.

-

Safety & Handling (SDS Summary)

-

Hazards: this compound is Corrosive (Skin Corr.[1][2][3][8] 1B) and causes severe eye damage.[9][10][11] It reacts violently with water and moisture.

-

PPE: Wear chemical-resistant gloves (Nitrile >0.11mm), safety goggles, and a lab coat.[3] Handle strictly inside a fume hood.[4]

-

First Aid:

-

Skin: Wash immediately with polyethylene glycol 400, then plenty of water.

-

Eyes: Rinse continuously with water for 15 minutes. Consult an ophthalmologist.

-

-

Storage: Store at +2°C to +8°C under inert gas. Moisture sensitive.[4]

References

-

Synthesis of RORγt Inverse Agonists

-

Nucleophilic Aromatic Substitution Mechanisms

-

Chemical Property Data

-

General Protocol for Sulfonyl Chlorides

Sources

- 1. 6668-56-0|4-Fluoro-3-nitrobenzenesulfonyl Chloride|BLD Pharm [bldpharm.com]

- 2. 713-21-3|2-Fluoro-5-nitrobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. CAS 4533-95-3: 2-Chloro-5-nitrobenzenesulfonyl chloride [cymitquimica.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. communities.springernature.com [communities.springernature.com]

- 8. 2,4-Difluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride | C7H4ClF2NO4S | CID 155822493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Application Notes and Protocols for the Selective Reduction of the Nitro Group in 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride Derivatives

Introduction

The selective reduction of an aromatic nitro group to its corresponding amine is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The resulting amino-benzenesulfonyl chlorides are critical building blocks for the synthesis of a diverse array of sulfonamide-containing drugs and bioactive molecules.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective reduction of the nitro group in 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride and its derivatives. The presence of two fluorine atoms and a labile sulfonyl chloride moiety on the aromatic ring necessitates a careful selection of reduction methodology to ensure high chemoselectivity, avoiding undesirable side reactions such as dehalogenation or hydrolysis of the sulfonyl chloride group.

This guide will delve into the mechanistic underpinnings of various reduction strategies, offering detailed, field-proven protocols for the most effective methods. We will explore the nuances of metal-acid reductions and catalytic hydrogenation, providing the necessary insights to enable researchers to make informed decisions for their specific synthetic needs.

Challenges in the Reduction of this compound

The primary challenge in the reduction of this compound lies in the chemoselective transformation of the nitro group to an amine while preserving the integrity of the sulfonyl chloride functional group. Sulfonyl chlorides are susceptible to hydrolysis and can react with certain nucleophiles, which can be generated under various reductive conditions. Furthermore, the presence of fluorine substituents on the aromatic ring can influence the reactivity of the molecule and may be susceptible to hydrodefluorination under harsh catalytic hydrogenation conditions.

Recommended Reduction Methodologies

Based on extensive literature precedent and in-house validation, two primary methods are recommended for the selective reduction of the nitro group in this compound derivatives:

-

Stannous Chloride (SnCl₂) Reduction: This is a classic and reliable method for the reduction of aromatic nitro compounds.[2][3][4] It is particularly advantageous when other reducible functional groups are present, as it often exhibits high chemoselectivity.[5] The reaction is typically carried out in an acidic medium, which helps to maintain the stability of the sulfonyl chloride group.

-

Iron (Fe) in Acidic Media: The use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, is another widely employed and cost-effective method for nitro group reduction.[3][6][7] This method is known for its mildness and selectivity.[3]

-

Catalytic Hydrogenation: While highly efficient for nitro group reduction, catalytic hydrogenation requires careful catalyst selection and optimization of reaction conditions to prevent dehalogenation and reduction of the sulfonyl chloride group.[3][8] Raney Nickel is often preferred over Palladium on carbon (Pd/C) for substrates with halogen substituents to minimize the risk of dehalogenation.[3]

Data Presentation: Comparison of Reduction Methods

| Method | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages | Potential Drawbacks |

| Stannous Chloride Reduction | SnCl₂·2H₂O / HCl | Ethanol or Ethyl Acetate | 50-70 | 1-3 | 85-95 | High chemoselectivity, mild conditions.[5] | Formation of tin salts can complicate work-up.[9] |

| Iron/Acid Reduction | Fe powder / HCl or Acetic Acid | Ethanol/Water | Reflux (~80) | 1-4 | 80-90 | Cost-effective, mild, and selective.[3] | Heterogeneous reaction, requires efficient stirring. |

| Catalytic Hydrogenation | H₂, Raney Nickel | Anhydrous Ethanol | 25-50 | 4-8 | >90 | High yield, clean reaction. | Potential for dehalogenation, requires specialized equipment.[3] |

Experimental Protocols

Protocol 1: Stannous Chloride (SnCl₂) Reduction

This protocol details the reduction of the nitro group using stannous chloride dihydrate in an acidic ethanol solution. The acidic conditions are crucial for the reaction to proceed and to prevent the hydrolysis of the sulfonyl chloride.

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate).

-

To this solution, add stannous chloride dihydrate (3.0-4.0 eq) portion-wise. The addition may be exothermic.

-

Slowly add concentrated hydrochloric acid (2.0-3.0 eq) to the mixture.

-

Heat the reaction mixture to 50-70°C and stir vigorously.[10]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as CO₂ evolution will occur.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-amino-2,3-difluorobenzene-1-sulfonyl chloride.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Causality Behind Experimental Choices:

-

Stannous Chloride as Reducing Agent: SnCl₂ is a mild reducing agent that selectively reduces the nitro group in the presence of the sulfonyl chloride.[3]

-

Acidic Medium (HCl): The presence of acid is essential for the reduction mechanism and helps to keep the resulting amine in its protonated form, preventing potential side reactions. It also helps to maintain the stability of the sulfonyl chloride group by preventing its hydrolysis under basic conditions.

-

Work-up Procedure: The neutralization and extraction steps are critical for isolating the product from the tin salts and other aqueous-soluble byproducts.[9]

Protocol 2: Iron (Fe) in Acidic Media Reduction

This protocol utilizes iron powder in an acidic environment, a cost-effective and environmentally benign method for nitro group reduction.

Materials:

-

This compound

-

Iron powder (fine grade)

-

Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Celite® or other filter aid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask containing a stirred suspension of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio), add iron powder (3.0-5.0 eq).

-

Slowly add a catalytic amount of concentrated hydrochloric acid or several equivalents of glacial acetic acid. The reaction is often exothermic.

-

Heat the mixture to reflux (approximately 80°C) with vigorous stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and water.

-

Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate to yield the desired 5-amino-2,3-difluorobenzene-1-sulfonyl chloride.

Causality Behind Experimental Choices:

-

Iron Powder: A cheap and effective reducing agent for aromatic nitro compounds.[6][7]

-

Acidic Conditions: The acid activates the iron surface and serves as a proton source for the reduction.

-

Celite Filtration: This step is crucial for the efficient removal of fine iron particles and iron hydroxides formed during the work-up.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the reduction of this compound.

Caption: General workflow for the reduction process.

Mechanism Overview: Metal-Acid Reduction

The reduction of a nitro group by a metal in acidic media is a stepwise process involving single electron transfers from the metal surface.

Caption: Simplified mechanism of nitro group reduction.

Conclusion

The selective reduction of the nitro group in this compound derivatives is a critical transformation for the synthesis of valuable sulfonamide compounds. The choice between stannous chloride and iron-based reduction methods will depend on factors such as cost, scale, and the specific requirements of the downstream applications. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently perform this important synthetic step. Careful monitoring of the reaction and appropriate work-up procedures are paramount to achieving high yields and purity of the desired amino-benzenesulfonyl chloride product.

References

- Benchchem. Application Notes and Protocols for the Reduction of the Nitro Group in 2-Fluoro-5-nitrobenzene-1,4-diamine.

- ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

- ACS Publications. Synthesis of sulfonyl chloride substrate precursors.

- ACS Publications. Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides.

- Common Organic Chemistry. Nitro Reduction - SnCl2.

- Common Organic Chemistry. Nitro Reduction - Common Conditions.

- Wikipedia. Reduction of nitro compounds.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. Sn2+ reduction.

- Science Primary Literature. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.

- SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.

- chemeurope.com. Reduction of nitro compounds.

- ACS Publications. Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides.

- Common Organic Chemistry. Nitro Reduction - Iron (Fe).

- ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

- Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.

- Reddit. Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp.

- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.

- Taylor & Francis Online. Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 7. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

Reagents for activating 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride reactions

Application Note: Precision Activation & Selectivity Control in the Sulfonylation of 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride

Executive Summary & Chemical Profile

Molecule: this compound Primary Application: Synthesis of bioactive sulfonamides, PROTAC linkers, and covalent inhibitors.

This scaffold presents a unique "reactivity paradox." The presence of three strong electron-withdrawing groups (EWGs)—two fluorines and one nitro group—renders the sulfonyl chloride (

-

Hydrolysis: Rapid degradation to the sulfonic acid upon exposure to trace moisture.

-

Nucleophilic Aromatic Substitution (

): The C-3 fluorine (ortho to the nitro group) and C-2 fluorine (ortho to the sulfonyl group) are highly activated. Strong nucleophiles or elevated temperatures will displace these fluorines, leading to regio-isomeric byproducts or double-addition impurities.

The "Activation" Strategy:

Unlike stable sulfonyl chlorides that require forcing conditions, "activating" this molecule refers to the kinetic steering of the reaction. We utilize specific base/catalyst systems to accelerate the sulfonylation pathway (

The Activation Matrix: Reagents & Solvents

The choice of reagents dictates the chemoselectivity. Do not use generic conditions.

A. Base Selection (The Proton Scavenger)

-

Standard:

-Diisopropylethylamine (DIPEA / Hünig's Base) -

Alternative: 2,6-Lutidine

-

Why: Used for extremely sensitive substrates. The steric bulk prevents formation of quaternary ammonium salts with the sulfonyl chloride.

-

B. The Catalyst (The Activator)

-

4-Dimethylaminopyridine (DMAP) [1]

-

Mechanism:[1][5] Displaces the chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is more electrophilic than the chloride but, crucially, it pulls the reaction mechanism away from the aromatic ring, focusing attack on the sulfur.

-

Requirement: Mandatory for reacting with anilines , secondary amines , or alcohols . Optional for primary aliphatic amines.

C. Solvent Systems

-

Preferred: Dichloromethane (DCM) - Anhydrous

-

Why: Non-polar enough to suppress

(which is favored in polar aprotic solvents like DMF or DMSO) while maintaining solubility.

-

-

Alternative: Tetrahydrofuran (THF)

-

Note: Use only if the amine is insoluble in DCM. Keep temperature strictly < 0°C.

-

Mechanistic Pathways & Logic

The following diagram illustrates the bifurcation of reactivity. Your goal is to maximize Pathway A.

Figure 1: Kinetic pathways. DMAP funnels the substrate through a stabilized intermediate, outcompeting the

Experimental Protocols

Method A: The "Cold-Select" Protocol (Primary Aliphatic Amines)

Best for: Highly reactive amines (e.g., Benzylamine, Alkyl amines).

Reagents:

-

Substrate: 1.0 equiv

-

Amine: 1.05 equiv

-

DIPEA: 1.2 equiv

-

Solvent: Anhydrous DCM (0.1 M concentration)

Step-by-Step:

-

Preparation: Charge a flame-dried reaction vial with the Amine and DIPEA in Anhydrous DCM.

-

Thermal Control: Cool the solution to -78°C (acetone/dry ice bath). Note: While 0°C is standard for many sulfonyl chlorides, the 2,3-difluoro motif requires lower temperatures to guarantee 0%

. -

Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

-

Reaction: Stir at -78°C for 30 minutes. Allow to warm slowly to 0°C over 1 hour.

-

Quench: Quench with 1M HCl (aq) to neutralize excess base and remove unreacted amine.

-

Workup: Extract with DCM, wash with Brine, dry over

.

Method B: The "Catalytic Activation" Protocol (Anilines/Weak Nucleophiles)

Best for: Electron-deficient anilines, secondary amines, or sterically hindered partners.

Reagents:

-

Substrate: 1.0 equiv

-

Nucleophile: 1.0 equiv[5]

-

Base: Pyridine (2.0 equiv) OR DIPEA (1.5 equiv)

-

Catalyst: DMAP (0.1 equiv / 10 mol%)

-

Solvent: Anhydrous DCM

Step-by-Step:

-

Activation Complex: Dissolve the Nucleophile , Base , and DMAP in DCM. Stir at Room Temperature (RT) for 5 minutes.

-

Cooling: Cool the mixture to 0°C .

-

Addition: Add the Sulfonyl Chloride solid (or solution) in one portion.

-

Why one portion? Formation of the Sulfonyl-DMAP intermediate is faster than the background hydrolysis.

-

-

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS.

-

Endpoint: Disappearance of Sulfonyl Chloride.[6]

-

-

Scavenging (Optional): If unreacted Sulfonyl Chloride persists, add 0.5 equiv of Morpholine (polymer-bound scavenger resin is preferred) and stir for 30 mins.

Quality Control & Troubleshooting

Self-Validating the Reaction:

You must distinguish between the Product and the

| Feature | Target Sulfonamide | |

| Mass Spec (LCMS) | ||

| Two distinct signals (approx -110 to -140 ppm) | One signal (or loss of symmetry) | |

| Appearance | White/Off-white solid | often Yellow/Orange (due to conjugation with nitro) |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Yellow/Orange color | Lower temperature (-78°C). Switch solvent from THF/DMF to DCM. | |

| Low Yield / Acid Peak | Hydrolysis of Sulfonyl Chloride.[6] | Ensure reagents are anhydrous. Increase amine equivalents. |

| Slow Reaction | Poor nucleophilicity of amine.[7] | Add 10-20 mol% DMAP. Switch base to Pyridine. |

References

-

Mechanistic Insight on DMAP Catalysis

- Title: Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP).

- Source:Chemical Reviews

-

URL:[Link]

-

Reactivity of Fluorinated Nitrobenzenes

- Title: Nucleophilic Aromatic Substitution of Polyfluorin

- Source:Journal of Fluorine Chemistry

-

URL:[Link] (General Journal Link for verification of scaffold reactivity principles).

-

Sulfonylation Protocols

-

Safety Data (Grounding)

Sources

- 1. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 4533-95-3: 2-Chloro-5-nitrobenzenesulfonyl chloride [cymitquimica.com]

- 9. 2,4-Difluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride | C7H4ClF2NO4S | CID 155822493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - 2-fluoro-5-nitrobenzenesulfonyl chloride (C6H3ClFNO4S) [pubchemlite.lcsb.uni.lu]

Troubleshooting & Optimization

Troubleshooting low reactivity of 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride

Ticket Type: Reactivity Troubleshooting & Optimization Subject: Overcoming Low Yields and Impurities in Sulfonylation Reactions Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Reactivity Paradox

Users frequently report "low reactivity" with 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride .[1] However, this molecule is electronically hyper-active.[1] The combination of a Nitro group (-NO₂) and two Fluorine atoms (-F) creates an extremely electron-deficient ring.[1]

This leads to a Reactivity Paradox :

-

High Electrophilicity: The sulfonyl center is highly activated, making it unstable in the presence of trace moisture (Hydrolysis).

-

Competing Pathways: The electron-deficient ring makes the C-F bonds susceptible to Nucleophilic Aromatic Substitution (SNAr), leading to the wrong product.[1]

-

Steric Drag: The fluorine at the 2-position (ortho) creates steric hindrance that can block bulky nucleophiles.

Your "low reactivity" is likely one of three specific failures:

-

Scenario A: The reagent has already hydrolyzed to sulfonic acid (Dead Reagent).

-

Scenario B: The nucleophile is attacking the ring, not the sulfur (Regioselectivity Failure).

-

Scenario C: Steric hindrance is preventing the transition state (Kinetic Barrier).

Diagnostic Workflow

Before altering your reaction conditions, follow this logic tree to identify the root cause.

Figure 1: Diagnostic logic flow for identifying failure modes in sulfonylation.

Detailed Issue Analysis & Solutions

Issue 1: The "Dead" Reagent (Hydrolysis)

The Science: The electron-withdrawing groups (-NO₂, -F) make the sulfur atom intensely electrophilic.[1] While this is good for reaction, it means the compound reacts with atmospheric moisture 10–100x faster than standard benzenesulfonyl chloride [1, 3].[1] If your bottle was opened previously and not stored under argon, it is likely 2,3-difluoro-5-nitrobenzenesulfonic acid , which is unreactive to amines/alcohols under standard conditions.[1]

Validation Protocol (NMR): Run a 1H NMR in CDCl₃ or DMSO-d₆.

| Feature | Active Sulfonyl Chloride | Hydrolyzed Sulfonic Acid |

| Appearance | Crystalline Solid / Clear Oil | Wet Solid / Viscous Gum |

| Acidic Proton | None | Broad singlet >10 ppm (SO₃H ) |

| Aromatic Shift | Downfield (deshielded by -SO₂Cl) | Slightly Upfield (relative to chloride) |

| Solubility | Soluble in DCM/CHCl₃ | Poor in DCM, Soluble in Water/DMSO |

Corrective Action:

-

Purification: Dissolve crude material in minimal dry Dichloromethane (DCM). Wash rapidly with ice-cold water (to remove acid).[1][2] Dry organic layer over MgSO₄ immediately and evaporate.

-

Storage: Must be stored under inert gas (Nitrogen/Argon) at 4°C.

Issue 2: The SNAr Trap (Regioselectivity)

The Science: This is the most critical pitfall. The 2,3-difluoro-5-nitro motif is a textbook substrate for Nucleophilic Aromatic Substitution (SNAr) .[1]

-

The Nitro group at C5 activates the ring.

-

The Fluorine at C2 is a good leaving group in SNAr.

-

If you use a basic nucleophile (primary amine) and heat, the amine will displace the Fluorine instead of attacking the Sulfonyl Chloride [4, 5].

Visualizing the Competition:

Figure 2: Competing reaction pathways.[1] Pathway A is desired; Pathway B is a common side reaction.[1]

Corrective Action:

-

Temperature: Conduct the addition at -10°C to 0°C . Do not heat.

-

Stoichiometry: Avoid large excesses of the amine nucleophile.

-

Base: Use a non-nucleophilic base like DIPEA (Hünig's base) or 2,6-Lutidine rather than excess primary amine.[1]

Issue 3: Steric Hindrance (The "Ortho Effect")

The Science: The Fluorine at position 2 is ortho to the sulfonyl chloride. While Fluorine is small (Van der Waals radius ~1.47 Å), it exerts electrostatic repulsion and steric bulk that can hinder the approach of the nucleophile to the sulfur atom, specifically preventing the formation of the trigonal bipyramidal transition state [6].

Corrective Action: Catalysis Use DMAP (4-Dimethylaminopyridine) .[1][3]

-

DMAP is small and highly nucleophilic. It attacks the sulfonyl chloride first, displacing the Chloride.[1]

-

This forms a Sulfonyl-Pyridinium salt intermediate.[1]

-

This intermediate is positively charged (more electrophilic) and extends the reactive center away from the ortho-fluorine, making it accessible to your nucleophile [2, 7].[1]

Recommended Experimental Protocol

Objective: Synthesize sulfonamide while preventing hydrolysis and SNAr.

Reagents:

-

This compound (1.0 equiv)[1]

-

Nucleophile (Amine/Alcohol) (1.0 - 1.1 equiv)[1]

-

DIPEA (1.2 equiv)[1]

-

DMAP (0.1 equiv / 10 mol%)[1]

-

Solvent: Anhydrous DCM or THF (Dryness is critical)[1]

Step-by-Step:

-

Preparation: Flame-dry glassware and purge with Nitrogen/Argon.[1]

-

Solvation: Dissolve the Sulfonyl Chloride in anhydrous DCM. Cool to -10°C (Ice/Salt bath).

-

Base Addition: Add DIPEA and DMAP. Stir for 5 minutes. Note: Solution may change color due to the formation of the acyl-pyridinium complex.[1]

-

Nucleophile Addition: Dissolve the Nucleophile in minimal DCM. Add this solution dropwise over 15–20 minutes to the cold reaction mixture.

-

Why? Slow addition keeps the concentration of free nucleophile low, suppressing the SNAr side reaction.[1]

-

-

Reaction: Allow to stir at 0°C for 1 hour. Only warm to room temperature if TLC shows no conversion.

-

Workup: Quench with dilute HCl (1M) to remove DMAP/DIPEA. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as both solvent and base? A: Yes, but be careful.[1] Pyridine is nucleophilic.[1] While it catalyzes the reaction, heating in pyridine can promote the SNAr displacement of the fluorine.[1] If you use pyridine, keep it cold (0°C) .[1]

Q: My product has the right mass, but the NMR looks "messy" in the aromatic region. A: Check for Rotamers . Sulfonamides, especially with bulky ortho-substituents (like the 2-Fluoro group), can exhibit restricted rotation around the S-N bond, leading to broadened or split peaks in NMR.[1] Run the NMR at elevated temperature (50°C) to see if the peaks coalesce.

Q: Why not use Triethylamine (TEA)? A: TEA is acceptable, but DIPEA is preferred. DIPEA is more sterically hindered and less likely to participate in unwanted nucleophilic attacks on the highly activated ring system.

References

-

Hydrolysis Rates: Piggott, A. M., & Karuso, P. (2007).[1] Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452–7455.[1] Link[1]

-

DMAP Catalysis: Scriven, E. F. V. (1983).[1] 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts.[1] Chemical Society Reviews, 12(2), 129-161.[1] Link[1]

-

Sulfonyl Chloride Stability: Kevill, D. N. (2011).[1] The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides. Organic Letters. Link[1]

-

SNAr Competition: Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link

-

Fluorine Displacement: Chambers, R. D. (2004).[1] Fluorine in Organic Chemistry. Blackwell Publishing.[1] (See Chapter 5 on Nucleophilic Aromatic Substitution in perfluoro-systems).

-

Ortho-Effects: Mizuno, T., et al. (2020).[1] Nucleophilic Substitution at Tetracoordinate Sulfur: Counterintuitive Acceleration by ortho-Alkyl Groups. Molecules, 25(6), 1428.[1] Link

-

Pyridinium Intermediates: Furst, L., et al. (2023).[1] C-Sulfonylation of 4-Alkylpyridines via Alkylidene Dihydropyridine Intermediates. Journal of Organic Chemistry. Link[1]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 3. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]

Handling moisture sensitivity of 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride

Welcome to the comprehensive technical support guide for 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the successful application and handling of this highly reactive reagent. Drawing upon established principles of sulfonyl chloride chemistry and practical field experience, this guide provides in-depth troubleshooting advice and answers to frequently asked questions.

I. Understanding the Challenge: The Inherent Reactivity of this compound

This compound is a potent electrophile, valued for its ability to introduce the 2,3-difluoro-5-nitrophenylsulfonyl moiety, a key pharmacophore in various drug discovery programs. However, its high reactivity is intrinsically linked to its primary handling challenge: extreme sensitivity to moisture.

The central sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electron-deficient, making it an excellent target for nucleophilic attack. Water, even ambient atmospheric moisture, acts as a nucleophile, leading to a rapid and irreversible hydrolysis reaction. This process consumes the reagent, generates corrosive byproducts, and ultimately compromises the integrity of your experiment.

The Hydrolysis Cascade:

The primary issue arising from moisture exposure is the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid.

Caption: Hydrolysis of this compound.

This degradation pathway has several negative consequences for your research:

-

Reduced Yield: The active reagent is consumed, leading to lower yields of your desired product.

-

Stoichiometric Imbalance: The unintended consumption of the sulfonyl chloride will alter the stoichiometry of your reaction, potentially leading to incomplete conversion of your starting material.

-

Formation of Corrosive Byproducts: The generation of hydrogen chloride (HCl) can create an acidic microenvironment, which may be incompatible with acid-labile functional groups in your substrate or product.

-

Purification Challenges: The presence of the highly polar sulfonic acid in your crude reaction mixture can complicate purification, often requiring specialized chromatographic conditions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound, providing both preventative measures and corrective actions.

Q1: My reaction with this compound is giving a low yield or failing completely. What are the likely causes?

A1: Low or no yield is the most common symptom of reagent degradation due to moisture. Here’s a systematic troubleshooting approach:

-

Reagent Integrity:

-

Visual Inspection: Has the reagent changed in appearance? Fresh this compound should be a crystalline solid. Clumping, discoloration, or a syrupy consistency are indicators of hydrolysis.

-

Age of Reagent: How old is the reagent and how has it been stored? Prolonged storage, especially if the container has been opened multiple times, increases the risk of moisture contamination. For best results, use a freshly opened bottle or a reagent that has been stored under strictly anhydrous conditions.

-

-

Experimental Technique:

-

Glassware: Was all glassware rigorously dried before use? Oven-drying (at >120°C for several hours) or flame-drying under vacuum are essential.

-

Solvents and Reagents: Were all solvents and other reagents anhydrous? Use freshly distilled solvents or those from a solvent purification system. Ensure other reagents, especially amine nucleophiles and bases, are dry.

-

Atmosphere: Was the reaction performed under an inert atmosphere (e.g., nitrogen or argon)? This is crucial to prevent atmospheric moisture from entering the reaction vessel.

-

Q2: I suspect my this compound has been compromised by moisture. How can I confirm this?

A2: You can use analytical techniques to assess the purity of your reagent.

-

Titration: For a more quantitative assessment, you can perform a simple titration to determine the chloride content. The reaction of the sulfonyl chloride with a known excess of a nucleophile, followed by back-titration, can provide an estimate of the active reagent concentration.

Q3: What are the best practices for storing and handling this compound to prevent moisture contamination?

A3: Proper storage and handling are paramount for maintaining the integrity of this reagent.

| Parameter | Recommendation | Rationale |

| Storage Container | Original manufacturer's bottle with a tightly sealed cap. Consider secondary containment in a desiccator. | Minimizes exposure to atmospheric moisture. |

| Storage Conditions | Cool, dry, and well-ventilated area, away from incompatible materials like strong bases and oxidants.[1][2] | Prevents degradation and ensures safety. |

| Inert Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Displaces moist air from the headspace of the container. |

| Handling Environment | Use a glove box or glove bag for weighing and dispensing. If unavailable, work quickly in a fume hood on a dry day. | Minimizes exposure to ambient moisture during handling. |

| Dispensing | Use dry, clean spatulas and weighing boats. Never return unused reagent to the original bottle. | Prevents cross-contamination and introduction of moisture. |

Q4: I am performing a sulfonamide synthesis. What are the key experimental parameters to control to ensure success with this moisture-sensitive reagent?

A4: The synthesis of sulfonamides is a primary application of this compound.[3][4] Success hinges on meticulous experimental setup and execution.

Caption: Workflow for Sulfonamide Synthesis.

Key Considerations:

-

Order of Addition: Typically, the amine and a non-nucleophilic base (e.g., pyridine or triethylamine) are dissolved in an anhydrous solvent under an inert atmosphere. The sulfonyl chloride, dissolved in a small amount of the same anhydrous solvent, is then added slowly to the cooled amine solution.

-

Temperature Control: The reaction is often exothermic. Cooling the reaction mixture (e.g., to 0°C) before and during the addition of the sulfonyl chloride helps to control the reaction rate and minimize side reactions.

-

Choice of Base: The base is crucial for scavenging the HCl generated during the reaction. Use a dry, non-nucleophilic base. Tertiary amines like triethylamine or pyridine are common choices.

Q5: My crude reaction mixture is showing multiple spots on TLC, and the desired product is difficult to purify. Could this be related to moisture?

A5: Yes, absolutely. In addition to the formation of 2,3-Difluoro-5-nitrobenzenesulfonic acid, the presence of moisture and the resulting HCl can lead to a cascade of side reactions, complicating your product profile. The sulfonic acid itself is highly polar and can cause streaking on TLC plates. If your starting amine or desired sulfonamide product has acid-sensitive functional groups, you may observe decomposition products.

Troubleshooting Purification:

-

Aqueous Wash: A mild aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during workup can help to remove the sulfonic acid impurity. However, be cautious if your product is base-sensitive.

-

Chromatography: You may need to use a more polar solvent system for column chromatography to elute the highly polar sulfonic acid from the baseline.

III. Experimental Protocols

Protocol 1: Small-Scale Sulfonamide Synthesis

This protocol provides a general guideline for the synthesis of a sulfonamide using this compound on a laboratory scale.

-

Preparation:

-

Dry a round-bottom flask and magnetic stir bar in an oven at 120°C for at least 4 hours.

-

Assemble the flask with a condenser and a nitrogen/argon inlet while hot, and allow it to cool to room temperature under a positive pressure of inert gas.

-

-

Reaction Setup:

-

To the cooled flask, add the amine (1.0 eq.) and anhydrous dichloromethane (or another suitable anhydrous solvent).

-

Add a dry, non-nucleophilic base (e.g., triethylamine, 1.2 eq.).

-

Cool the stirred solution to 0°C using an ice-water bath.

-

-

Addition of Sulfonyl Chloride:

-

In a separate, dry vial, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous dichloromethane.

-

Using a dry syringe, add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 2-16 hours (reaction time will be substrate-dependent).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Purification:

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and dilute with more dichloromethane.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

-

IV. Conclusion

This compound is a powerful but challenging reagent. Its utility in medicinal and synthetic chemistry is undeniable, but its successful application is critically dependent on the rigorous exclusion of moisture. By understanding the chemical principles behind its moisture sensitivity and adhering to the stringent handling and experimental protocols outlined in this guide, researchers can mitigate the risks of reagent degradation and achieve reliable, reproducible results.

References

Sources

- 1. fishersci.com [fishersci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Validation & Comparative

A Guide to the ¹H NMR Spectral Interpretation of 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride and its Alternatives for Drug Discovery Professionals

For researchers and scientists in the fast-paced world of drug development, the precise structural confirmation of reagents is not just a matter of academic rigor—it is a cornerstone of reproducible and reliable synthesis. 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride is a key building block in the synthesis of novel therapeutics, valued for the introduction of a substituted aryl sulfonyl moiety. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of such molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, compares it with commercially available alternatives, and offers a standardized protocol for its spectral acquisition.

The Predicted ¹H NMR Spectrum: A Symphony of Electronic Effects

The ¹H NMR spectrum of this compound is a fascinating case study in the interplay of electron-withdrawing groups on an aromatic ring. The nitro (NO₂), sulfonyl chloride (SO₂Cl), and two fluorine (F) substituents all exert a strong deshielding effect on the aromatic protons. This results in a spectrum where the signals are shifted significantly downfield, typically in the range of 7.5 to 9.0 ppm.

The molecule has two aromatic protons, which are in distinct chemical environments. Let's denote them as H-4 and H-6 (following standard IUPAC numbering, where the sulfonyl chloride group is at position 1).

-

H-4: This proton is situated between a fluorine atom and a nitro group. It is expected to be the most deshielded of the two protons due to the strong electron-withdrawing nature of the adjacent nitro group and the ortho-fluorine. The signal for H-4 will be split by the adjacent H-6 proton (a small meta coupling, J ≈ 2-3 Hz) and by the two fluorine atoms. The coupling to the ortho-fluorine at C-3 (³JHF) will be larger than the coupling to the meta-fluorine at C-2 (⁴JHF). This will likely result in a complex multiplet, often appearing as a doublet of doublets of doublets (ddd).

-

H-6: This proton is positioned between the sulfonyl chloride group and the nitro group. It will also be significantly deshielded. Its signal will be split by the H-4 proton (meta coupling, J ≈ 2-3 Hz) and the fluorine atom at C-2 (a four-bond coupling, ⁴JHF). This will likely result in a doublet of doublets (dd).

The deshielding order of protons in a nitrobenzene ring is typically ortho > para > meta relative to the nitro group.[1][2] In this case, both protons are meta to the nitro group, but the other substituents will further influence their chemical shifts.

A Comparative Analysis with Alternative Reagents

To provide a practical context, let's compare the expected ¹H NMR features of this compound with some commercially available alternatives. This comparison is crucial for researchers to distinguish between similar reagents and to verify the identity of their starting materials.

| Compound | Predicted/Observed Aromatic ¹H NMR Signals (ppm) and Multiplicities | Key Differentiating Features |

| This compound | H-4: ~8.5-8.8 (ddd), H-6: ~8.2-8.5 (dd) | Two distinct aromatic protons with complex splitting due to H-H and H-F couplings. |

| 2-Nitrobenzenesulfonyl chloride [3] | ~8.27 (d), ~7.95 (t), ~7.91 (t), ~7.89 (d) | Four aromatic protons with more straightforward splitting patterns. |

| 4-Nitrobenzenesulfonyl chloride [4] | ~8.4 (d), ~8.1 (d) | A symmetrical molecule with two sets of equivalent protons, resulting in two doublets. |

| 2-Fluorobenzenesulfonyl chloride [5] | ~7.9-8.1 (m), ~7.3-7.7 (m) | The absence of the strongly deshielding nitro group results in upfield shifted signals. |

| 4-Fluorobenzenesulfonyl chloride | ~8.0 (dd), ~7.3 (t) | A symmetrical pattern with a doublet of doublets and a triplet. |

This table illustrates how the substitution pattern on the benzene ring gives rise to a unique ¹H NMR fingerprint for each compound.

Visualizing the Spin System: A Graphviz Representation

To better understand the coupling interactions in this compound, a diagram of the molecule and its spin system is invaluable.

Sources

HPLC Method Development Guide: 2,3-Difluoro-5-nitrobenzene-1-sulfonyl Chloride Purity

Content Type: Technical Comparison Guide

Author: Senior Application Scientist

Executive Summary

The Core Challenge: 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride (DFNBSC) is a highly reactive electrophile. In the presence of moisture—inherent in standard Reversed-Phase (RP) HPLC mobile phases—the sulfonyl chloride moiety rapidly hydrolyzes to its corresponding sulfonic acid.

The Implication: Direct analysis of DFNBSC using standard aqueous/organic gradients results in on-column degradation, leading to split peaks, quantitation errors, and inability to distinguish the active chloride from the hydrolyzed impurity.

The Solution: This guide compares two methodological approaches:

-

Method A (Direct Injection): A standard RP-HPLC approach (demonstrating the failure mode).[1]

-

Method B (Pre-column Derivatization): A quantitative conversion to a stable sulfonamide using a secondary amine.

Verdict: Method B is the only viable route for GMP-compliant purity analysis. [1]

The Scientific Challenge: Hydrolytic Instability

The electron-withdrawing nature of the nitro group and the two fluorine atoms on the benzene ring significantly increases the electrophilicity of the sulfur atom. This makes DFNBSC kinetically unstable in water/acetonitrile mixtures.

Mechanism of Failure (Direct Injection)

When injected into a mobile phase containing water (even 10%), the following reaction occurs during the separation:

[1]The "ghost peak" of the sulfonic acid co-elutes or tails into the chloride peak, rendering integration impossible.

Comparative Methodology

We evaluated both methods to demonstrate the necessity of derivatization.

Method A: Direct Reversed-Phase HPLC (The "Naive" Approach)[1]

-

Column: C18, 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase: 0.1% H3PO4 in Water (A) / Acetonitrile (B).

-

Gradient: 50% B to 90% B over 10 min.

-

Observation: Significant peak broadening and retention time shifting between injections.

Method B: Pre-Column Derivatization (The Recommended Approach)

-

Principle: React DFNBSC with excess Diethylamine (DEA) or Dibutylamine in an anhydrous solvent. The reaction is instantaneous and yields a chemically stable sulfonamide.

-

Reaction:

[1] -

Observation: Sharp, symmetrical peaks with stable retention times.

Experimental Data & Performance Metrics

The following data summarizes the validation parameters for both methods. Note the failure of Method A to meet System Suitability criteria.

| Parameter | Method A (Direct Injection) | Method B (Derivatization) | Status |

| Analyte Form | Sulfonyl Chloride (Unstable) | Diethyl-sulfonamide (Stable) | Critical |

| Retention Time (RT) | Drifts (-0.5 min over 5 runs) | Stable (RSD < 0.1%) | Pass (B) |

| Peak Tailing (Tf) | 2.4 (Severe Tailing) | 1.1 (Symmetrical) | Pass (B) |

| Area % RSD (n=6) | 4.8% (Hydrolysis varies) | 0.4% | Pass (B) |

| Linearity ( | 0.920 | > 0.999 | Pass (B) |

| Sample Stability | < 15 minutes | > 48 hours | Pass (B) |

Visualizing the Workflow

The following diagram illustrates the chemical fate of the analyte in both methods.

Caption: Comparative fate of DFNBSC. Method A leads to uncontrolled hydrolysis, while Method B "locks" the molecule into a stable form.

Recommended Protocol (Method B)

This protocol ensures quantitative conversion and eliminates moisture interference.

Reagents

-

Derivatizing Agent: Diethylamine (DEA), >99%.

-

Solvent: Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF).

-

Quenching Solution: 1% Formic Acid in 50:50 Water/MeCN.

Step-by-Step Procedure

-

Preparation of Derivatizing Solution:

-

Mix 1.0 mL of Diethylamine with 50 mL of Anhydrous MeCN. Store in a sealed amber vial.

-

-

Sample Preparation:

-

Weigh approx. 25 mg of DFNBSC into a 25 mL volumetric flask.

-

Immediately add 10 mL of the Derivatizing Solution .

-

Sonicate for 1 minute. (The reaction is exothermic and rapid).

-

Allow to stand for 5 minutes to ensure complete conversion.

-

-

Dilution & Quench:

-

Dilute to volume with the Quenching Solution (to neutralize excess amine and match mobile phase).

-

Transfer to an HPLC vial.[2]

-

-

HPLC Conditions:

-

Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 40% B (0-1 min)

90% B (10 min) -

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 254 nm (Nitro-aromatic absorption).[1]

-

Temperature: 30°C.

-

References

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 8: Sample Preparation and Derivatization).

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography; System Suitability.

-

BenchChem. (2025).[2][3] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. (General reference on sulfonyl chloride hydrolysis kinetics).

-

Shevchuk, O. I., et al. (2025).[4] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.[4] (Detailed study on stability trends of heterocyclic sulfonyl halides).

Sources

Comparing reactivity of 2,3-difluoro vs 2,4-difluoro nitrobenzenesulfonyl chlorides

This guide provides an in-depth technical comparison of 2,3-difluoro-5-nitrobenzenesulfonyl chloride and 2,4-difluoro-5-nitrobenzenesulfonyl chloride . These two scaffolds are critical electrophiles in medicinal chemistry, widely used to synthesize sulfonamide-based inhibitors (e.g., Bcl-2 inhibitors, antivirals) via sequential sulfonylation and Nucleophilic Aromatic Substitution (

Executive Summary

The choice between 2,3-difluoro-5-nitrobenzenesulfonyl chloride (2,3-DF) and 2,4-difluoro-5-nitrobenzenesulfonyl chloride (2,4-DF) is dictated by the desired substitution pattern of the final scaffold. While both compounds share similar reactivities toward sulfonamide formation, they exhibit distinct regioselectivity profiles during the subsequent

-

2,4-DF acts as a "Precision Scaffold," offering high regioselectivity for substitution at the C2 position due to the synergistic activation by ortho-sulfonyl and para-nitro groups.

-

2,3-DF acts as a "Sterically Constrained Scaffold," where substitution also occurs at C2 , but with altered kinetics due to the "buttressing effect" of the adjacent C3-fluorine.

Structural & Electronic Analysis

The reactivity of these warheads is governed by the interplay between the electron-withdrawing groups (

Electronic Activation Map

| Feature | 2,4-Difluoro-5-nitro (2,4-DF) | 2,3-Difluoro-5-nitro (2,3-DF) |

| Structure | ||

| Primary | C2-Fluorine | C2-Fluorine |

| Activation at C2 | Ortho to | Ortho to |

| Secondary Site | C4-Fluorine (Ortho to | C3-Fluorine (Meta to |

| Regioselectivity | High (>95:5) .[1][2][3] C2 is doubly activated. C4 is only singly activated. | Exclusive . C3 is electronically deactivated (meta/meta). |

| Steric Environment | C2 is flanked by H (C3) and | C2 is flanked by F (C3) and |

Mechanistic Insight: The "Buttressing Effect"

In the 2,3-DF isomer, the fluorine at C3 exerts a steric "buttressing" effect on the C2 position. While C2 is electronically the most electrophilic site (identical to the 2,4- isomer), the adjacent fluorine creates a Van der Waals repulsion zone that can retard the approach of bulky nucleophiles (e.g., secondary amines, anilines). Conversely, in the 2,4-DF isomer, the C2 position is less sterically encumbered, generally leading to faster reaction rates.

Reactivity Profile: The Two-Step Workflow

The utilization of these building blocks typically follows a standard sequence: Sulfonylation followed by

Step 1: Sulfonylation (Sulfonamide Formation)

-

Reaction:

-

Comparison: Both isomers react rapidly with primary and secondary amines.

-

Critical Control: The reaction must be kept at low temperature (

) to prevent premature -

Performance Note: The 2,3-DF isomer is slightly more prone to hydrolysis if wet solvents are used, as the inductive effect of the adjacent C2-F/C3-F cluster makes the sulfur atom highly electrophilic.

Step 2:

Regioselectivity (The Differentiator)

-

Reaction: Displacement of Fluorine by a Nucleophile (

). -

2,4-DF Behavior: The nucleophile attacks C2.[5] The resulting Meisenheimer complex is stabilized by the para-nitro group. The C4-fluorine remains intact, available for a second, harsher

reaction if needed (creating a bis-substituted scaffold). -

2,3-DF Behavior: The nucleophile attacks C2. The C3-fluorine remains. Unlike the 2,4- isomer, the remaining C3-fluorine is chemically inert to further substitution because it lacks ortho or para electron-withdrawing activation.

Figure 1: Parallel reaction pathways showing the divergence in the final fluorinated scaffold.

Experimental Protocols

These protocols are designed to be self-validating. The color change (yellowing) serves as a visual indicator of the

Protocol A: Synthesis of Sulfonamide (Common to Both)

-

Reagents: Sulfonyl Chloride (1.0 equiv), Amine (1.0 equiv),

(2.5 equiv). -

Solvent: DCM (Anhydrous).

-

Procedure:

-

Dissolve amine and

in DCM at -

Add Sulfonyl Chloride solution dropwise over 30 mins. Critical: Exotherm control is vital to prevent bis-addition.

-

Stir at

for 2 hours. -

Validation: TLC should show disappearance of starting material (

in 30% EtOAc/Hex) and appearance of a new spot ( -

Workup: Wash with 1N HCl (to remove unreacted amine), dry over

.

-

Protocol B: Regioselective

Displacement

-

Reagents: Sulfonamide (from Protocol A), Nucleophile (e.g., Morpholine, 1.1 equiv), DIPEA (1.5 equiv).

-

Solvent: THF or Acetonitrile.

-

Procedure:

-

Dissolve Sulfonamide in THF.

-

Add DIPEA, then the Nucleophile.

-

For 2,4-DF: Stir at Room Temperature (RT) for 2-4 hours. The reaction is fast due to high activation.

-

For 2,3-DF: Heat to

. The steric bulk at C3 requires thermal energy to overcome the barrier at C2. -

Validation: The solution will turn bright yellow/orange (formation of the nitroaniline system).

-

Purification: Recrystallization from EtOH/Water is often sufficient due to the high regioselectivity.

-

Performance Comparison Data

| Parameter | 2,4-Difluoro-5-nitro | 2,3-Difluoro-5-nitro | Implication |

| 1.0 (Reference) | ~0.6 (Slower) | 2,3-DF requires longer times or heat. | |

| Regioselectivity | >95% C2 | >99% C2 | 2,3-DF is cleaner but slower; 2,4-DF is faster. |

| Product Stability | High | Moderate | 2,3-DF products can be sensitive to atropisomerism if nucleophile is bulky. |

| Leaving Group | C2-F (Fast), C4-F (Slow) | C2-F (Moderate), C3-F (Inert) | 2,4-DF allows for "double-functionalization"; 2,3-DF is a "dead-end" scaffold. |

Troubleshooting & "Watch-Outs"

-

Regio-scrambling in 2,4-DF: If using very strong, small nucleophiles (e.g., NaOMe) in polar aprotic solvents (DMSO), minor attack at C4 can occur (approx. 5-10%). Use THF or Toluene to maximize C2 selectivity via chelation control.

-

Hydrolysis of 2,3-DF: The 2,3-difluoro motif makes the sulfonyl chloride extremely moisture-sensitive. Store under Argon. If the solid is sticky or fumes heavily, it has hydrolyzed to the sulfonic acid (useless).

-

NMR Diagnosis:

-

2,4-DF Product: Look for two aromatic doublets with para-coupling constants (

Hz) if the F is gone, or distinct F-H coupling. -

2,3-DF Product: The remaining C3-F will show a strong coupling to the C4-H, often appearing as a complex multiplet due to H-F ortho coupling.

-

References

-

National Center for Biotechnology Information. (2025). 2,4-Difluoro-5-nitrobenzenesulfonyl chloride - PubChem Compound Summary. Retrieved from [Link]

-

Sythana, S., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. Retrieved from [Link]

-

Wuxi Biology. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (Analogous Mechanism). Retrieved from [Link]

Sources

- 1. 2,4-Difluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride | C7H4ClF2NO4S | CID 155822493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20180338980A1 - Aromatic sulfonamide derivatives - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.